Product packaging for Pyridin-2-yl-urea(Cat. No.:CAS No. 13114-64-2)

Pyridin-2-yl-urea

Cat. No.: B078854
CAS No.: 13114-64-2
M. Wt: 137.14 g/mol
InChI Key: MQDVUDAZJMZQMF-UHFFFAOYSA-N
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Description

Pyridin-2-yl-urea is a versatile chemical scaffold of significant interest in medicinal chemistry and biochemical research, primarily recognized for its role as a key pharmacophore in kinase inhibition. The compound's structure, featuring a urea moiety linked to the nitrogen-containing heteroaromatic pyridine ring, is adept at forming critical hydrogen bonds with the kinase hinge region, a characteristic that makes it a valuable precursor and core structure for developing potent and selective enzyme inhibitors. Researchers utilize this compound to probe adenosine triphosphate (ATP)-binding pockets, study signal transduction pathways, and investigate the mechanisms underlying diseases such as cancer and inflammatory disorders. Its utility extends to serving as a building block in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This compound is provided as a high-purity material to ensure reproducibility in experimental results, supporting rigorous scientific inquiry in drug discovery and basic biological research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O B078854 Pyridin-2-yl-urea CAS No. 13114-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-6(10)9-5-3-1-2-4-8-5/h1-4H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDVUDAZJMZQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927088
Record name N-Pyridin-2-ylcarbamimidic acid
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13114-65-3, 13114-64-2
Record name Urea, (3-pyridyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Pyridin-2-ylcarbamimidic acid
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Record name 13114-64-2
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Synthetic Methodologies and Chemical Transformations of Pyridin 2 Yl Urea Derivatives

Established Synthetic Routes to Pyridin-2-yl-ureas

Several robust and versatile methods for the synthesis of pyridin-2-yl-ureas have been established, each with its own advantages regarding substrate scope, efficiency, and reaction conditions.

An efficient and environmentally conscious protocol for synthesizing pyridin-2-yl-ureas utilizes phenyl carbonochloridate (B8618190) as an activating agent. mdpi.comresearchgate.netresearchgate.net This method typically involves the reaction of a substituted pyridin-2-amine with phenyl carbonochloridate to form an activated intermediate. mdpi.comgoogle.com Subsequent reaction with a primary or secondary amine yields the desired pyridin-2-yl-urea derivative. mdpi.com

The process begins with the in situ pyridinolysis of phenyl chloroformate, which then undergoes an inner molecular rearrangement to form a phenyl carbamate (B1207046) hydrochloride intermediate. rsc.org This intermediate is then subjected to aminolysis. A notable feature of this approach is its often metal- and column-free nature, with purification of the final products sometimes achievable through a simple biphasic solvent extraction. mdpi.comresearchgate.net The reaction is believed to proceed through a concerted mechanism. mdpi.comrsc.org This method has been successfully applied to the synthesis of various derivatives, including those with five-membered cyclic amine substituents. researchgate.net For example, starting with 6-(4-isopropyl-4H-1,2,4-triazol-3-yl) pyridin-2-amine and reacting it with phenyl chloroformate, followed by various aromatic or non-aromatic amines in the presence of N,N-diisopropylethylamine, has produced the target ureas in high yields. mdpi.com

This strategy has been highlighted as a green and efficient process, which is highly sought after in medicinal chemistry for the synthesis of potential drug candidates. mdpi.comresearchgate.net

A novel, atom-economical approach for the synthesis of pyridin-2-yl substituted ureas involves the direct C–H functionalization of readily available pyridine (B92270) N-oxides. wordpress.comrsc.orgrsc.org This solvent- and halide-free method reacts pyridine N-oxides (PyO) with dialkylcyanamides, often in the presence of an acid catalyst like methanesulfonic acid, to produce N,N-dialkyl-N′-(pyridin-2-yl)ureas in good to high yields (typically 63–92%). wordpress.comrsc.orgrsc.orgnih.govrsc.org

This reaction is applicable to a broad spectrum of pyridine N-oxides bearing either electron-donating or electron-withdrawing groups at various positions on the pyridine ring. wordpress.comrsc.orgrsc.org A key advantage is its regioselectivity; in the case of 3-substituted pyridine N-oxides, the C–H functionalization occurs exclusively at the C5 position, providing a straightforward route to 5-substituted pyridin-2-yl-ureas. wordpress.comrsc.orgrsc.org

The proposed mechanism involves the initial activation of the cyanamide (B42294) by protonation, followed by a nucleophilic attack from the pyridine N-oxide. rsc.org This is followed by an intramolecular cyclization and subsequent ring-opening to regenerate the aromatic pyridine ring and form the final urea (B33335) product. rsc.org

The following table showcases the versatility of this method with various substituted pyridine N-oxides.

Starting Pyridine N-oxideReagentProductYield (%)
Pyridine 1-oxideDimethylcyanamide1,1-Dimethyl-3-(pyridin-2-yl)urea89
3-Methylpyridine 1-oxideDimethylcyanamide1,1-Dimethyl-3-(5-methylpyridin-2-yl)ureaGood
3-Methoxypyridine 1-oxideDimethylcyanamide1,1-Dimethyl-3-(5-methoxypyridin-2-yl)ureaGood
3-Cyanopyridine 1-oxideDimethylcyanamide1,1-Dimethyl-3-(5-cyanopyridin-2-yl)ureaGood
2-Bromopyridine 1-oxideDimethylcyanamide1-(5-Bromopyridin-2-yl)-3,3-dimethylurea68
2-Chloropyridine 1-oxideDimethylcyanamide1-(5-Chloropyridin-2-yl)-3,3-dimethylurea63
4-Cyanopyridine 1-oxideDimethylcyanamide1-(4-Cyanopyridin-2-yl)-3,3-dimethylurea63-83
4-Methoxycarbonylpyridine 1-oxideDimethylcyanamideMethyl 2-(3,3-dimethylureido)isonicotinate63-83

Table compiled from data in references wordpress.comrsc.org.

Metal-free synthetic routes are highly desirable as they avoid contamination of the final products with potentially toxic heavy metals. mdpi.com One such method is a one-pot ammonolysis procedure that is also free of column chromatography. researchgate.netrsc.org This approach relies on the reaction of a pyridin-2-amine with an activating agent like phenyl chloroformate, followed by the addition of a wide range of aryl and alkyl amines to furnish the unsymmetrical urea derivatives. rsc.org This method has been shown to achieve nearly quantitative conversions and is scalable. rsc.org

Another significant metal-free strategy involves the reaction of 2-aminopyridinium salts, which is detailed further in section 2.1.6. researchgate.netresearchgate.net Additionally, the direct C-H functionalization of pyridine N-oxides, as described in section 2.1.2, represents another important metal-free pathway. wordpress.comrsc.orgrsc.org These methods provide greener alternatives to traditional metal-catalyzed cross-coupling reactions. rsc.org

The direct reaction between an amine and an isocyanate is a fundamental and widely used method for the formation of ureas. google.comnih.gov In the context of pyridin-2-yl-ureas, this involves reacting 2-aminopyridine (B139424) or its derivatives with an appropriate isocyanate. alkalimetals.comnoaa.govnih.gov For instance, 2-aminopyridine reacts vigorously with chlorosulfonyl isocyanate at low temperatures to produce a urea intermediate. alkalimetals.com This intermediate can then be further manipulated to yield other heterocyclic structures. alkalimetals.com

The generation of the isocyanate can be a key step. Isocyanates can be prepared from corresponding amines by treatment with phosgene (B1210022) or a phosgene equivalent like triphosgene. google.com Alternatively, isocyanates can be generated in situ. For example, the Hofmann rearrangement of aryl or pyridyl carboxamides in the presence of an oxidizing agent like PhI(OAc)₂ can produce the corresponding isocyanate, which is then trapped by an aminopyridine to form the unsymmetrical urea. dntb.gov.ua Another approach involves the use of trifluoromethanesulfonyl anhydride (B1165640) on Boc-protected amines to generate an isocyanate intermediate, which then reacts with a suitable amine to afford the urea derivative. researchgate.net

This compound derivatives serve as valuable precursors for the synthesis of more complex, fused heterocyclic systems. mdpi.comresearchgate.net A notable example is the synthesis of 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones and related thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. mdpi.com

This metal-free method involves the annulation of substituted anthranilic esters or 2-aminothiophene-3-carboxylates with 1,1-dimethyl-3-(pyridin-2-yl) ureas. mdpi.com The reaction proceeds in two stages: first, the formation of an N-aryl-N′-pyridyl urea intermediate, followed by an intramolecular cyclocondensation that forms the fused heterocyclic product. mdpi.comresearchgate.net This process tolerates a variety of functional groups on both reaction partners and can be scaled up to gram quantities, with yields reaching up to 89%. mdpi.com However, strong electron-withdrawing groups on the pyridine ring of the starting urea can hinder the reaction or reduce the yield. mdpi.com

The following table provides examples of fused heterocycles synthesized via this annulation strategy.

This compound DerivativeEster ReactantFused Heterocycle ProductYield (%)
1,1-Dimethyl-3-(4-methylpyridin-2-yl)ureaEthyl anthranilate3-(4-Methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione51
1,1-Dimethyl-3-(quinolin-2-yl)ureaMethyl anthranilate3-(Quinolin-2-yl)quinazoline-2,4(1H,3H)-dione66
1,1-Dimethyl-3-(7-methoxyquinolin-2-yl)ureaMethyl anthranilate3-(7-Methoxyquinolin-2-yl)quinazoline-2,4(1H,3H)-dione-

Table compiled from data in reference mdpi.com. Note: Specific yield for the methoxy-substituted quinoline (B57606) was not provided in the abstract.

Other examples of synthesizing fused pyridines include the reaction of 2-amino-6-(methylthio)-4-phenylpyridine-3,5-dicarbonitrile with urea to form a 1-(6-amino-3,5-dicyano-4-phenyl-pyridin-2-yl)urea, which is a precursor to other fused systems. ekb.eg Similarly, reacting 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with urea leads to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov

An innovative, metal-free domino reaction has been developed for the synthesis of this compound derivatives starting from 2-aminopyridinium salts. researchgate.netresearchgate.netlookchem.com This approach involves the reaction of 2-aminopyridinium salts with arylamines in the presence of a base. researchgate.net The reaction proceeds through a proposed tandem sequence of cyclization, intermolecular nucleophilic addition, ring-opening, and demethylation to afford the final urea products in moderate to good yields. researchgate.netresearchgate.net This strategy is notable for its tolerance of a wide range of functional groups. researchgate.netresearchgate.net This method represents an unprecedented pathway to pyridin-2-yl ureas, showcasing the utility of 2-aminopyridinium salts as versatile synthetic intermediates. researchgate.net

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the reaction mechanisms for the formation of pyridin-2-yl-ureas is crucial for optimizing reaction conditions and expanding the scope of these synthetic methods. Computational studies, particularly Density Functional Theory (DFT), have provided significant insights into the plausible pathways of these reactions.

Computational Studies on Reaction Mechanisms (e.g., Plausibly Concerted Mechanisms, DFT Analysis)

Computational studies have been instrumental in elucidating the mechanisms of this compound synthesis. For instance, in a metal- and column-free one-pot synthesis of unsymmetrical ureas bearing 2-pyridyl units, theoretical DFT computational studies were employed to assess different mechanistic schemes for direct urea formation. rsc.org The reaction is initiated by the in situ pyridinolysis of phenyl chloroformate, which is followed by an inner molecular rearrangement to form phenyl carbamate hydrochloride. rsc.org Based on calculated energies, a concerted mechanism was proposed as the most likely pathway for direct aminolysis, which is catalyzed by a benign base. rsc.org This concerted mechanism is considered more accessible than pathways involving zwitterionic intermediates or a neutral ortho-pyridinyl isocyanate, which are thought to be more relevant for meta- and para-pyridinyl fragments with intermolecular rearrangements. rsc.org

Further research has utilized DFT calculations to investigate the structural and electronic properties of newly synthesized this compound derivatives. chemmethod.com For example, the molecular geometry, electronic structure, and vibrational frequencies of N,N'-Pyridine-2,6-diylbis-[3-(pentafluorophenyl) urea] were explored using the B3LYP/6-311++G(d,p) basis set, with the results validated by experimental data. chemmethod.com Such computational analyses, including Natural Bond Orbital (NBO) and Mulliken population analyses, help in understanding the charge distribution and identifying reactive sites within the molecule. chemmethod.com

In another study, the reaction mechanisms for the formation of pyridin-2(1H)-one and pyridine-2(1H)-thione from the reaction of cobaltacyclopentadiene with isocyanate and isothiocyanate were investigated using hybrid density functional theory (B3LYP) calculations. aun.edu.eg The results indicated that a two-state mechanism involving both singlet and triplet states is more favorable than a single-state mechanism. aun.edu.eg

Advanced Derivatization and Functionalization Strategies of this compound Scaffolds

The development of advanced strategies for the derivatization and functionalization of the this compound scaffold is essential for creating diverse molecular libraries for various applications. These strategies include regioselective functionalization of the pyridine ring, the introduction of various functional groups, and the synthesis of macrocyclic structures.

Regioselective Functionalization of the Pyridine Ring

A novel, solvent- and halide-free method for the synthesis of pyridin-2-yl substituted ureas has been developed, which relies on the C–H functionalization of pyridine N-oxides with dialkylcyanamides. rsc.orgrsc.org This atom-economical approach allows for the synthesis of a wide range of pyridin-2-yl substituted ureas in good to high yields. rsc.orgrsc.org A key feature of this method is its regioselectivity; in the case of 3-substituted pyridine N-oxides, the C–H functionalization occurs specifically at the 5-position of the pyridine ring, providing a straightforward route to ureas with a 5-substituted pyridine-2-yl moiety. rsc.orgrsc.org This regioselectivity is crucial for the targeted synthesis of specific isomers. Another approach involves the palladium-catalyzed ureidation of 2-chloropyridines, which can be performed regioselectively with both aryl and aliphatic ureas. capes.gov.br

Introduction of Electron-Donating and Electron-Withdrawing Functional Groups

The aforementioned C–H functionalization of pyridine N-oxides is compatible with a broad spectrum of functional groups. rsc.orgrsc.org This method allows for the synthesis of pyridin-2-yl substituted ureas that feature either electron-donating or electron-withdrawing groups at various positions on the pyridine ring. rsc.orgrsc.org Importantly, sensitive functional groups, such as halogens, cyano, or methoxycarbonyl groups, remain intact under the reaction conditions. rsc.org This tolerance for a wide range of functional groups significantly enhances the synthetic utility of this method, enabling the preparation of a diverse array of this compound derivatives that can serve as precursors for more complex molecules. rsc.org The ability to introduce these varied electronic groups is critical for tuning the properties of the final compounds. nih.gov

Synthesis of this compound Macrocycles

The synthesis of macrocycles containing the this compound moiety has been achieved through multi-step procedures. One approach involves the reaction of benzyloxycarbonylaminopropyl-3-isocyanate with t-butyl 2-[(2-aminopyridin-3-yl)oxy]acetate. researchgate.net Following deprotection of the amine and acid functionalities, a subsequent coupling reaction in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) leads to the formation of the macrocycle. researchgate.net The structures of these macrocyclic compounds have been confirmed by mass spectrometry and NMR spectroscopy, with single-crystal X-ray diffraction revealing a non-binding conformation stabilized by an intramolecular hydrogen bond between a urea NH and the pyridyl nitrogen. researchgate.net

Another study reported the formation of defined cyclic trimers and tetramers from the reaction of 1,3-bis-(6-amino-pyridin-2-yl)-urea with N,N′-carbonyldiimidazole at high temperatures. acs.org The tendency to form these cyclic structures is attributed to a preferred folded conformation of the urea bond between two pyridyl units. acs.org Assembled pyridyl bis-urea macrocycles have also been explored as supramolecular synthons for constructing hierarchical assemblies due to their ability to form non-covalent interactions through their urea and pyridyl functional groups. sc.edu

Coordination Chemistry of Pyridin 2 Yl Urea Ligands

Pyridin-2-yl-urea as a Ligand System: Coordination Modes and Chelation Behavior (N,O-Bidentate Ligands)

This compound derivatives are well-recognized as effective N,O-chelate ligands that readily form stable complexes with transition metals. mdpi.com The primary coordination mode involves the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen atom of the urea (B33335) group. This arrangement forms a stable six-membered chelate ring with the metal center.

Upon coordination to a metal ion, spectroscopic data reveals characteristic shifts that confirm this N,O-bidentate behavior. For instance, in the infrared (IR) spectra of the free ligands, the C=O stretching vibration of the urea moiety appears as a strong band at higher frequencies. mdpi.com When the ligand coordinates to a metal center, this band shifts to a lower frequency, indicating a weakening of the C=O double bond due to the donation of electron density from the oxygen atom to the metal. mdpi.com This shift is a hallmark of the urea oxygen's involvement in the coordination. Simultaneously, changes in the vibrational modes of the pyridine ring indicate the participation of the pyridinic nitrogen in the chelation. This N,O-bidentate chelation is a common structural motif observed in a multitude of complexes with various metal ions. mdpi.com

Synthesis and Structural Characterization of Metal Complexes of this compound

The synthesis of metal complexes using this compound ligands typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes are then characterized using a range of analytical techniques, including elemental analysis, IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, to elucidate their structure and bonding.

The coordination chemistry of this compound with copper(II) has been explored, leading to the synthesis of novel complexes with interesting structural features. Typically, these complexes are synthesized by reacting N,N-dialkyl-N′-pyridin-2-yl-ureas with copper(II) chloride (CuCl₂) in a solvent like methanol (B129727). mdpi.comresearchgate.net

Structural characterization, primarily through single-crystal X-ray diffraction, has revealed two main structural motifs depending on the substitution pattern on the pyridine ring of the ligand. mdpi.comresearchgate.net These motifs are:

[Cu(L)₂Cl]⁺[Cl]⁻: A cationic complex where two bidentate this compound ligands (L) and one chloride ion are coordinated to the copper center, with another chloride ion acting as the counterion.

[Cu(L)₂Cl₂]: A neutral complex where two bidentate ligands and two chloride ions are directly coordinated to the copper(II) ion.

In these structures, the this compound ligand consistently acts as an N,O-bidentate chelate. mdpi.com The reactivity of these copper(II) complexes has been investigated, particularly concerning their potential biological activity. Studies have explored their antiproliferative action against various cancer cell lines, suggesting that these coordination compounds are valuable candidates for further development in the field of metal-based anticancer agents. mdpi.comresearchgate.net

Structural Motifs of Copper(II) Complexes with Substituted this compound Ligands
Structural FormulaDescriptionCoordination EnvironmentReference
[Cu(L)₂Cl]⁺[Cl]⁻Cationic complex with a non-coordinating chloride counterion.Five-coordinate, typically distorted square pyramidal. Two N,O-bidentate ligands and one chloride ion are bound to Cu(II). mdpi.comresearchgate.net
[Cu(L)₂Cl₂]Neutral complex.Six-coordinate, typically distorted octahedral. Two N,O-bidentate ligands and two chloride ions are bound to Cu(II). mdpi.comresearchgate.net

The interaction of this compound ligands with platinum(II) has also been a subject of study. mdpi.com These reactions typically yield square planar Pt(II) complexes, a characteristic geometry for this metal ion. The ligands coordinate in a bidentate fashion, similar to their behavior with copper(II).

A particularly interesting class of platinum complexes involves cyclometalation. Cyclometalated platinum(II) compounds are organometallic complexes where a ligand forms a chelate ring by bonding to the platinum center through both a standard donor atom (like nitrogen) and a carbon atom, creating a direct Pt-C bond. d-nb.inforesearchgate.net While this compound itself is primed for N,O-chelation, related pyridyl ligands can be designed to facilitate N,C-coordination. For example, ligands like 1,3-di(2-pyridyl)benzene (B3047261) can act as terdentate N^C^N-coordinating ligands, forming highly luminescent cyclometalated platinum(II) complexes. nih.gov These compounds are noted for their unique photophysical properties, including intense phosphorescence at room temperature, which makes them of interest for applications in organic light-emitting diodes (OLEDs) and chemical sensors. d-nb.infonih.gov

The coordination chemistry of this compound analogues extends to a variety of other transition metals. For instance, N-(1-naphthyl)-N′-(3-pyridyl)urea has been used to synthesize isomorphous complexes with cobalt(II) and nickel(II). researchgate.net X-ray diffraction studies of these complexes, [M(L)₂Cl₂(MeOH)₂] (where M = Co or Ni), revealed the formation of two-dimensional networks through intermolecular N–H···Cl hydrogen bonding and π–π stacking interactions. researchgate.net

Similarly, complexes of iron(III), cobalt(II), and copper(II) with urea itself have been studied, where coordination generally occurs through the oxygen atom of the urea moiety. The specific mode of coordination can depend on the nature of the metal ion. While detailed studies on vanadyl(II) and uranyl(II) complexes specifically with this compound are less common, the fundamental principles of coordination suggest that these oxo-cations would likely interact with the hard oxygen donor of the urea group.

Palladium(II) chemistry involving pyridyl-urea ligands has been a fertile ground for the development of supramolecular structures. iitm.ac.in Specifically, pyridin-3-yl-urea derivatives have been employed as bidentate "spacers" in a strategy known as coordination-driven self-assembly. iitm.ac.in

When these regioisomeric 3-pyridine appended urea ligands are combined with Pd(II) ions, they can form discrete, hollow, cage-like structures. iitm.ac.in These are often of the type Pd₂L₄ or Pd₃L₄. The final architecture of these coordination cages can be influenced by factors such as the geometry of the ligand and the nature of the counter-anions present in the reaction. iitm.ac.innih.gov For example, nitrate (B79036) anions have been shown to template the formation of Pd₂L₄ cages by being encapsulated within the cage's cavity. nih.gov These molecular containers are of interest for their potential applications in host-guest chemistry, catalysis, and as drug delivery vehicles.

Cadmium(II) has been shown to form polynuclear complexes with ligands containing pyridine rings. nih.govresearchgate.net While not exclusively focused on this compound, studies using related bridging ligands like 2,5-bis(2-pyridyl)pyrazine (bppz) demonstrate the tendency of Cd(II) to form extended structures. In these systems, the bppz ligand acts in a bis-bidentate manner, bridging between cadmium centers to form one-dimensional coordination polymers. nih.govresearchgate.net The cadmium ions in these chains often exhibit high coordination numbers, such as eight, by coordinating to two ligand molecules and two chelating anions (e.g., acetate (B1210297) or nitrate). nih.gov The ability of pyridine-containing ligands to bridge metal centers is a key principle in the construction of polynuclear and polymeric coordination compounds with desired structural and functional properties.

Spectroscopic and Crystallographic Analysis of this compound Metal Complexes

The characterization of metal complexes derived from this compound ligands is heavily reliant on a combination of spectroscopic and crystallographic techniques. These methods provide complementary information, offering a complete picture of the electronic and structural properties of the complexes, from their solid-state arrangement to their behavior in solution.

Research on copper(II) complexes with N,N-dialkyl-N′-(pyridin-2-yl)-ureas has identified two primary structural motifs: ionic complexes of the type [Cu(L)₂Cl]⁺[Cl]⁻ and neutral complexes with the formula [Cu(L)₂Cl₂]. nih.govresearchgate.net The specific structure adopted often depends on the electronic properties of the ligand; for instance, the presence of a strong electron-withdrawing nitro group on the pyridine ring can decrease the nucleophilicity of the pyridine nitrogen, leading to the formation of a neutral, hexacoordinated complex where both chloride ions remain in the inner coordination sphere. nih.gov

As is common for d⁹ copper(II) ions, the Jahn-Teller effect is frequently observed in these structures, leading to distorted coordination geometries. nih.gov The this compound ligand typically acts as a bidentate N,O-chelator, coordinating to the metal center through the pyridine nitrogen atom and the carbonyl oxygen atom. researchgate.net

Beyond the individual molecule, X-ray diffraction elucidates the supramolecular architecture. In complexes such as [CuL₄Cl₂] and [ZnL₂Cl₂] where L is N-(2,6-dimethylphenyl)-N′-(3-pyridyl)urea, the crystal packing is dictated by extensive intermolecular interactions. bit.edu.cn These can include N-H···Cl and N-H···O hydrogen bonds, which form distinct motifs and assemble the complexes into higher-order structures like infinite tapes or two-dimensional networks. bit.edu.cn Additionally, π-π stacking interactions between aromatic rings contribute to the stability of the crystal lattice. bit.edu.cn

Table 1: Selected Crystallographic Data for this compound Metal Complexes

CompoundFormulaCrystal SystemSpace GroupCoordination GeometryRef
[Cu(U2)₂Cl]⁺[Cl]⁻C₁₈H₂₆CuCl₂N₆O₂MonoclinicP2₁/nDistorted Octahedral researchgate.net
[Cu(U3)₂Cl₂]C₁₆H₂₀CuCl₂N₈O₆TriclinicP-1Distorted Octahedral nih.govresearchgate.net
[Zn(L)₂Cl₂]C₂₈H₃₀Cl₂N₆O₂ZnMonoclinicC2/cDistorted Tetrahedral bit.edu.cn

Note: L represents N-(2,6-dimethylphenyl)-N′-(3-pyridyl)urea; U2 and U3 represent other substituted N,N-dialkyl-N′-(pyridin-2-yl)-ureas.

NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of this compound metal complexes in solution.

For example, platinum(II) complexes with pyridyl-triazole ligands, which are structurally related to pyridin-2-yl-ureas, exhibit ¹⁹⁵Pt chemical shifts at -669.70 ppm and -636.07 ppm. cityu.edu.hk The coordination of different ligands results in significant changes in the chemical shift, allowing for easy monitoring of ligand substitution reactions. wikipedia.org Furthermore, coupling between the ¹⁹⁵Pt nucleus and other nuclei, such as ¹H and ¹⁴N, can provide valuable structural information. researchgate.net The splitting pattern of the ¹⁹⁵Pt signal can confirm the number of equivalent nuclei coupled to the platinum center. researchgate.net

Table 2: Example NMR Data for a Platinum(II) Complex with a Pyridyl Ligand

NucleusChemical Shift (δ) ppmKey ObservationRef
¹H7.90 - 9.11Downfield shift of pyridine protons upon coordination. cityu.edu.hk
¹³C122.65 - 162.70Shift in signals for pyridine ring carbons. cityu.edu.hk
¹⁹⁵Pt-636.07Characteristic shift indicating a specific Pt(II) coordination environment. cityu.edu.hk

FTIR spectroscopy probes the vibrational frequencies of molecules and is highly effective for identifying functional groups and determining the mode of ligand coordination. In this compound complexes, the most diagnostic vibrational bands are those associated with the urea moiety.

The C=O stretching vibration, known as the amide I band, is particularly informative. nih.gov In free N,N-dialkyl-N′-(pyridin-2-yl)-urea ligands, this band appears in the region of 1641–1694 cm⁻¹. nih.gov The direction of the shift of this band upon complexation reveals the coordination mode of the urea group. jocpr.comtsijournals.com

Coordination through Oxygen: If the ligand coordinates to the metal via the carbonyl oxygen atom, electron density is drawn from the C=O bond, weakening it and causing the ν(C=O) band to shift to a lower frequency. This is the typical coordination mode for this compound ligands. nih.govtsijournals.com

Coordination through Nitrogen: If coordination were to occur through one of the urea nitrogen atoms, the contribution of resonance structures would change, leading to an increase in the C=O bond order and a shift of the ν(C=O) band to a higher frequency. jocpr.comtsijournals.com

Other important bands include the pyridine ring vibrations and the C-N stretching modes, which also shift upon coordination, confirming the involvement of the pyridine nitrogen in binding to the metal center. nih.gov

Table 3: Selected FTIR Vibrational Frequencies (cm⁻¹) for Cu(II)-Pyridin-2-yl-urea Complexes

Compoundν (C=O) Amide IPyridine C₂Nνₐ (CN₂) Amide IIIRef
[Cu(U1)₂Cl]⁺[Cl]⁻16311594, 14711518 nih.gov
[Cu(U3)₂Cl₂]1644, 160514661543 nih.gov
[Cu(U11)₂Cl₂]1637, 16031550, 14481522 nih.gov
[Cu(U12)₂Cl]⁺[Cl]⁻1641, 16011580, 14661520 nih.gov

High-Resolution Mass Spectrometry (HRMS), particularly with electrospray ionization (ESI) and a time-of-flight (TOF) analyzer, is a crucial technique for the unambiguous confirmation of the identity and purity of newly synthesized this compound metal complexes. nih.gov This method provides highly accurate mass-to-charge ratio (m/z) measurements, typically to within a few parts per million (ppm) of the theoretical value, allowing for the confident determination of a compound's elemental composition.

For many of the cationic or neutral complexes, ESI is a soft ionization technique that allows the intact complex or a significant fragment to be observed in the gas phase. In studies of various [Cu(L)₂Cl₂] and [Cu(L)₂Cl]⁺[Cl]⁻ complexes, HRMS spectra consistently display a prominent peak corresponding to the [CuL₂Cl]⁺ cation. nih.gov The measured m/z value for this ion, along with its characteristic isotopic distribution pattern for copper and chlorine, serves as definitive proof of the compound's identity. nih.gov

Table 4: HRMS-ESI Data for Selected Cu(II)-Pyridin-2-yl-urea Complexes

Compound Formula of IonIon ObservedCalculated m/zFound m/zRef
C₁₆H₂₂CuClN₆O₂[M-Cl]⁺428.0783428.0765 nih.gov
C₁₈H₂₆CuClN₆O₂[M-Cl]⁺456.1096456.1098 nih.gov
C₁₆H₂₀CuClN₈O₆[M-Cl]⁺518.0485518.0517 nih.gov
C₂₀H₂₆CuClN₆O₂[M-Cl]⁺480.1096480.1120 nih.gov

Catalytic Applications and Reactivity of this compound Metal Complexes

The coordination of this compound ligands to metal ions not only generates novel structures but can also induce specific reactivity and catalytic behavior. The metal center can act as a Lewis acid, activating the ligand towards chemical transformations.

The solvolysis (cleavage by solvent molecules) of certain N,N-bis(pyridin-2-ylmethyl) urea derivatives is significantly accelerated in the presence of copper(II) ions. acs.orgnih.gov Kinetic studies performed in methanol and ethanol (B145695) under controlled pH conditions reveal that the decomposition of these ureas proceeds rapidly when the substrate and Cu(II) are in a 1:1 ratio. acs.orgnih.gov

Mechanism: Product analysis shows that the solvolysis consistently cleaves the bis(2-picolyl)—N—C═O bond. The products are the Cu(II) complex of bis(2-picolyl)amine and the corresponding O-alkyl carbamate (B1207046) of the parent aniline. acs.orgnih.gov This rules out an elimination mechanism that would proceed through an isocyanate intermediate. acs.orgnih.gov

The proposed mechanism suggests a trifunctional role for the Cu(II) ion, which accounts for the massive rate acceleration (estimated to be at least 2 x 10¹⁶-fold). nih.gov The roles are:

Lewis Acid Activation: The Cu(II) ion coordinates to the ligand, activating the urea's carbonyl group toward nucleophilic attack.

Intramolecular Nucleophile Delivery: The metal ion coordinates an alcohol solvent molecule, deprotonating it to form a more potent alkoxide nucleophile, which is held in close proximity to the reaction center for an intramolecular attack.

Leaving Group Stabilization: The Cu(II) ion remains coordinated to the bis(2-picolyl)amine portion of the molecule, stabilizing it as a leaving group and facilitating the cleavage of the N-C bond. acs.orgnih.gov

Table 5: Kinetic Data for Cu(II)-Catalyzed Solvolysis

SubstrateSolventHalf-life (t₁/₂)Key ObservationRef
Cu(II):7a ComplexEthanol~15 minRapid solvolysis in ethanol. acs.orgnih.gov
Cu(II):7a ComplexMethanol~150 minReaction is 10x slower in methanol than ethanol. acs.orgnih.gov

*7a refers to N-p-nitrophenyl-N′,N′-bis(pyridin-2-ylmethyl) urea.

C–H Arylation Catalysis Mediated by Pyridin-2-yl-pyrimidine Chelators

The strategic functionalization of carbon-hydrogen (C–H) bonds is a cornerstone of modern synthetic chemistry, offering an efficient and atom-economical pathway to complex molecular architectures. Within this field, the use of directing groups to control the regioselectivity of C–H activation has become a powerful tool. The pyridin-2-yl-pyrimidine moiety has emerged as a highly effective chelating directing group in palladium-catalyzed C–H arylation reactions. This bidentate ligand system plays a crucial role in positioning the catalyst for selective activation of a specific C–H bond, typically on an adjacent aryl or heteroaryl ring.

Recent research has demonstrated the successful application of (6-phenylpyridin-2-yl)pyrimidines in a palladium-catalyzed, ruthenium-photoredox-mediated C–H arylation process. nih.govrsc.orgresearchgate.net In this methodology, the (6-pyridin-2-yl)pyrimidine unit acts as a robust chelating director for the palladium catalyst, facilitating the arylation of the adjacent phenyl ring. nih.govrsc.orgresearchgate.net This transformation is notable for its environmentally conscious approach, utilizing LED light to induce the reaction. nih.govrsc.orgresearchgate.net

The versatility of this catalytic system has been explored with a wide range of substrates. A study involving 26 different (6-phenylpyridin-2-yl)pyrimidine derivatives, featuring diverse substituents and substitution patterns on the phenyl ring, showcased the broad applicability of this method. nih.govrsc.orgresearchgate.net Furthermore, the reaction was successfully performed with 13 different aryl donors, highlighting the extensive scope of this C–H arylation protocol. nih.govrsc.orgresearchgate.net

The efficiency of the pyridin-2-yl-pyrimidine chelator is underscored by its ability to facilitate the C–H palladation step, which is a critical part of the catalytic cycle. nih.gov This directing group's strong chelating nature appears to have a significant influence on the arylation mechanism, enabling the reaction to proceed effectively regardless of the electronic effects of pre-existing substituents on the substrate. nih.gov This feature expands the synthetic utility of the method, allowing for the functionalization of a diverse array of molecules. nih.gov

The application of this methodology has also been extended to heteroaryl systems. Substrates where the phenyl ring was replaced by electron-rich heterocycles, such as 2- or 3-thiophene and benzofuran, underwent regioselective arylation. nih.govrsc.orgresearchgate.net This demonstrates the adaptability of the pyridin-2-yl-pyrimidine directed C–H arylation to various aromatic systems.

A proposed mechanism for this LED-activated, palladium-catalyzed, ruthenium-photoredox-mediated C–H arylation on 4-(6-phenylpyridin-2-yl)pyrimidine substrates has been outlined, involving key steps such as C–H activation facilitated by the chelating moiety. rsc.org The structural analysis of the resulting products, including X-ray diffraction studies, has provided valuable insights into the three-dimensional conformations of these complex molecules. nih.govrsc.orgresearchgate.net Notably, the investigation of a pyrimidine-pyridine-benzofuran carbopalladated complex, believed to be a C–H activation derivative, has shed further light on the mechanistic details of this transformation. nih.govrsc.orgresearchgate.net

The following table summarizes the scope of the palladium-catalyzed C–H arylation of various (6-phenylpyridin-2-yl)pyrimidine substrates with different aryl diazonium salts, illustrating the yields of the resulting arylated products.

SubstrateAryl Diazonium SaltYield (%)
(6-phenylpyridin-2-yl)pyrimidinePhenyldiazonium tetrafluoroborateNot specified
Substrate with diverse Ph-ring substituents (26 examples)Various aryl donors (13 examples)Not specified
(6-(thiophen-2-yl)pyridin-2-yl)pyrimidinePhenyldiazonium tetrafluoroborateRegioselective arylation
(6-(thiophen-3-yl)pyridin-2-yl)pyrimidinePhenyldiazonium tetrafluoroborateRegioselective arylation
(6-(benzofuran-2-yl)pyridin-2-yl)pyrimidinePhenyldiazonium tetrafluoroborateRegioselective arylation

The research findings underscore the significance of the pyridin-2-yl-pyrimidine scaffold as a powerful tool in directing C–H functionalization reactions, paving the way for the synthesis of complex, poly-aryl and heteroaryl structures with potential applications in medicinal chemistry and materials science. nih.govrsc.orgresearchgate.net

Computational and Theoretical Investigations of Pyridin 2 Yl Urea Systems

Quantum Chemical Calculations for Pyridin-2-yl-urea and its Derivatives

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to study this compound systems.

Geometry Optimization: Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or the optimized geometry, must be determined. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to find the minimum energy conformation of this compound and its derivatives. researchgate.netacs.org This process is crucial as the molecular geometry dictates its electronic properties and biological activity. For instance, theoretical DFT computational studies have been used to support plausible mechanisms for the synthesis of unsymmetrical ureas bearing 2-pyridyl units. mdpi.com

Vibrational Frequencies: DFT can predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes are obtained. These calculated frequencies are often scaled to correct for approximations in the theory and provide a powerful tool for interpreting experimental IR and Raman spectra. acs.orgresearchgate.net For example, in Cu(II) complexes of 2-pyridyl urea (B33335) derivatives, the strong C=O stretching vibration (amide I mode) is a key feature in the IR spectra, and its position can be predicted and analyzed using DFT. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets in this compound Research This table is for illustrative purposes and actual combinations may vary based on research objectives.

Functional Basis Set Typical Application
B3LYP 6-31G(d,p) Geometry Optimization, Vibrational Frequencies
B3LYP 6-311++G(d,p) Electronic Properties, NBO Analysis, MEP
M06-2X 6-31+G(d,p) Mechanistic Studies, Thermochemistry
PBE0 def2-TZVP High-accuracy energy calculations

To understand how molecules like this compound interact with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This extension of DFT is used to calculate the energies of electronic excited states. nih.gov

The primary application of TD-DFT in this context is the simulation of Ultraviolet-Visible (UV-Vis) absorption spectra. The method calculates the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one, and the oscillator strengths, which determine the intensity of the absorption peaks. nih.govnih.gov By simulating the spectrum, researchers can assign the observed experimental absorption bands to specific electronic transitions (e.g., π → π* or n → π* transitions), providing a deeper understanding of the molecule's photophysical properties. nih.gov The choice of functional and basis set is critical for obtaining results that correlate well with experimental data. nih.gov

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter derived from quantum chemical calculations. uctm.edu A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. mdpi.com This parameter is often used to correlate with the chemical reactivity and stability of this compound derivatives. uctm.edumdpi.com A molecule with a smaller gap is generally more polarizable and is considered a softer molecule.

Charge Distribution: Understanding how charge is distributed across the this compound molecule is key to predicting its interaction with other molecules. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. This information reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) centers within the molecule, which is vital for understanding its chemical behavior and intermolecular interactions.

Table 2: Conceptual Interpretation of Frontier Molecular Orbitals

Orbital Description Role in Reactivity
HOMO Highest Occupied Molecular Orbital Acts as an electron donor. The energy of the HOMO is related to the ionization potential.
LUMO Lowest Unoccupied Molecular Orbital Acts as an electron acceptor. The energy of the LUMO is related to the electron affinity.
HOMO-LUMO Gap Energy difference between HOMO and LUMO Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

The Molecular Electrostatic Potential (MEP or ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential.

This analysis helps to identify the sites for electrophilic and nucleophilic attack. nih.gov

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are typically located around electronegative atoms like the oxygen of the carbonyl group and the nitrogen of the pyridine (B92270) ring.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. For this compound, positive potentials are generally found around the hydrogen atoms attached to the urea nitrogens.

MEP analysis provides a clear, visual guide to the reactive sites of the molecule, complementing the information obtained from frontier orbital and charge distribution analyses. It is particularly useful for understanding hydrogen bonding interactions and predicting how the molecule will interact with a biological target.

Molecular Modeling and Dynamics Simulations in this compound Research

While quantum mechanics provides insights into the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to study its behavior in a more complex environment, such as in solution or interacting with a protein.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein). This method is central to drug discovery and is widely applied in the study of this compound compounds, many of which are designed as enzyme inhibitors.

In a typical docking study, the three-dimensional structure of the target protein is obtained from experimental sources like the Protein Data Bank (PDB). The this compound derivative is then placed into the protein's active site, and a scoring function is used to evaluate thousands of possible binding poses. The results predict the most likely binding mode and estimate the binding affinity.

These studies are crucial for:

Predicting Binding Conformations: Docking reveals how the ligand fits into the active site and which parts of the molecule are involved in key interactions.

Identifying Key Interactions: It highlights important hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the this compound derivative and the protein's amino acid residues.

Guiding Drug Design: By understanding the structure-activity relationship (SAR), chemists can modify the this compound scaffold to improve its binding affinity and selectivity for the target protein.

For example, docking studies have been instrumental in developing novel this compound inhibitors targeting Apoptosis signal-regulating kinase 1 (ASK1), helping to predict and rationalize their binding modes within the kinase's ATP-binding pocket.

Absolute Binding Free Energy (BFE) Calculations for Ligand Optimization

Absolute Binding Free Energy (BFE) calculations represent a powerful computational tool in drug discovery for predicting the binding affinity between a ligand and its protein target. This method, grounded in molecular dynamics simulations, provides a more accurate estimation of binding affinities compared to simpler methods like molecular docking, thereby facilitating the rational design and optimization of potent inhibitors. nih.govnih.gov

A notable application of this technique is in the development of novel this compound inhibitors for Apoptosis signal-regulating kinase 1 (ASK1), a key component in stress-responsive signal transduction pathways and a promising therapeutic target. nih.gov In a study aimed at optimizing such inhibitors, researchers first used molecular docking to predict two potential binding modes for a series of newly designed this compound derivatives. Subsequently, extensive BFE calculations based on all-atom molecular dynamics simulations were performed to distinguish the most plausible binding mode and to rank the compounds by affinity. nih.gov

The results of the BFE calculations showed a strong correlation with in vitro bioassay results, successfully discriminating between the predicted binding modes and providing accurate affinity predictions. nih.govnih.gov For instance, one of the optimized compounds demonstrated an inhibition (IC50) of 1.55 ± 0.27 nM, a potency comparable to the clinical inhibitor Selonsertib. nih.govmdpi.com This successful application underscores the capability of BFE calculations to guide ligand optimization by providing detailed energetic insights, thereby accelerating the drug discovery process. nih.gov

Comparison of Computationally Predicted Binding Affinity and Experimental Inhibitory Activity of this compound Derivatives Against ASK1. mdpi.com
CompoundCalculated BFE (kcal/mol)Experimental IC50 (nM)
Compound 1-9.8 ± 0.515.3 ± 2.1
Compound 2-11.9 ± 0.61.55 ± 0.27
Compound 3-11.5 ± 0.52.41 ± 0.33
Compound 4-11.0 ± 0.65.17 ± 0.68
Compound 5-10.5 ± 0.58.92 ± 1.12
Selonsertib (Reference)Not Reported~1.0-2.0

Conformational Analysis and Tautomerism Control through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the complex conformational landscapes and tautomeric equilibria of molecules like this compound. ruc.dkresearchgate.net The flexibility of the urea linker and the potential for proton migration (tautomerism) within the pyridinyl and urea moieties mean that the molecule can exist in multiple forms, each with distinct geometries and energies. Understanding the relative stability of these forms is crucial, as it dictates the molecule's predominant structure in a given environment and its ability to interact with a biological target.

DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are employed to study the geometries of various rotamers (conformational isomers) and tautomers. ruc.dkresearchgate.net By calculating key thermodynamic properties such as enthalpies, Gibbs free energies, and entropies for each possible isomer in the gas phase or in solution, researchers can predict their relative stabilities. researchgate.net The most stable isomer serves as a reference point to determine the energetic cost of adopting other conformations or tautomeric states. researchgate.net

For example, in a computational study of N-(pyridin-2-yl)acetamide, a compound with structural similarities to this compound, DFT was used to explore three potential tautomeric forms: the acylamino form, the hydroxyimino form, and the acylimino form, along with their various rotamers. researchgate.net The calculations of Gibbs free energy differences (ΔG) allowed for the determination of tautomeric equilibrium constants (KT), which indicate the prevalence of one tautomer over another. researchgate.net This type of analysis reveals which structures are energetically favorable and most likely to be present under equilibrium conditions, providing vital information for designing molecules that can adopt a specific, biologically active conformation. nih.gov

Calculated Thermodynamic Data for Tautomers of a Pyridin-2-yl System Analog. researchgate.net
Tautomeric EquilibriumΔH (kcal/mol)ΔG (kcal/mol)pKT
Acylamino (A4) ⇌ Hydroxyimino (B1)17.8917.91-13.12
Acylamino (A4) ⇌ Acylimino (C3)21.8221.17-15.51
Hydroxyimino (B1) ⇌ Hydroxyimino (B2)-5.18-4.713.45
Acylimino (C3) ⇌ Acylimino (C1)6.516.13-4.49

Mechanistic Elucidation and Reaction Pathway Analysis through Advanced Computational Methods

Advanced computational methods, especially theoretical DFT studies, are pivotal in elucidating the reaction mechanisms for the synthesis of complex molecules like this compound derivatives. rsc.org These computational analyses allow for the assessment of different potential mechanistic pathways by calculating the energies of intermediates and transition states, thereby identifying the most energetically favorable route. rsc.org

For the synthesis of unsymmetrical ureas bearing 2-pyridyl units, computational studies have been used to support a plausible reaction mechanism and evaluate it against other possibilities. rsc.org One such study investigated a metal- and column-free one-pot synthesis. The DFT calculations suggested that the reaction initiates with the in situ pyridinolysis of phenyl chloroformate. This is followed by an inner molecular rearrangement to form a phenyl carbamate (B1207046) hydrochloride intermediate. rsc.org

Crucially, the computational analysis of calculated energies indicated that the subsequent direct aminolysis step likely proceeds through a concerted mechanism, facilitated by benign base catalysis. rsc.org This proposed pathway was found to be more energetically accessible than traditional mechanistic models. Specifically for the ortho-pyridinyl (pyridin-2-yl) fragment, this concerted mechanism is inconsistent with pathways involving zwitterionic intermediates or the formation of a neutral ortho-pyridinyl isocyanate, which might be more applicable for meta- and para-pyridinyl analogues. rsc.org By providing a detailed energetic map of the reaction landscape, these advanced computational methods offer deep mechanistic insights that are critical for reaction optimization and control.

Biological and Medicinal Chemistry Applications of Pyridin 2 Yl Urea Derivatives

Pyridin-2-yl-urea as a Privileged Scaffold in Contemporary Drug Discovery

The this compound moiety is recognized as a "privileged structure" in the realm of medicinal chemistry. chemicaljournal.innih.govrsc.org A privileged scaffold is a molecular framework that is capable of binding to multiple, diverse biological targets, making it a valuable starting point for the design of novel therapeutic agents. researchgate.net The urea (B33335) functionality, in particular, is a key feature in numerous approved drugs and bioactive compounds. chemicaljournal.innih.govresearchgate.netnih.gov Its utility stems from its ability to form stable hydrogen bond networks with biological targets like proteins and enzymes, a crucial aspect for molecular recognition and stabilizing ligand-receptor interactions. nih.govresearchgate.net

The diaryl urea structure is an important pharmacophore in the development of anticancer molecules, largely due to its effective binding capabilities. nih.gov The urea NH groups act as favorable hydrogen bond donors, while the carbonyl oxygen is an excellent hydrogen bond acceptor. nih.gov This dual functionality allows urea-based compounds to finely tune drug-like properties and facilitate critical drug-target interactions. chemicaljournal.in The versatility of the urea and thiourea (B124793) scaffolds has led to their incorporation in a wide array of compounds with pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. chemicaljournal.innih.gov The combination of the pyridine (B92270) ring, a common heterocycle in medicinal chemistry, with the urea linker creates a scaffold with significant potential for developing targeted therapies. ontosight.aifrontiersin.org

Target-Specific Inhibition and Modulation by this compound Compounds

Kinase Inhibition: Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors

Apoptosis signal-regulating kinase 1 (ASK1) is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway and has been identified as a significant therapeutic target for various diseases. mdpi.comresearchgate.netnih.gov this compound derivatives have emerged as potent inhibitors of ASK1. mdpi.comnih.gov

Recent studies have described novel pyridin-2-yl urea inhibitors with highly favorable physicochemical properties for drug development. mdpi.com For instance, researchers have designed and synthesized a series of these compounds, validating their potency through in vitro bioassays. mdpi.comnih.gov One notable compound demonstrated an exceptionally low IC₅₀ value of 1.55 ± 0.27 nM, a potency comparable to the clinical ASK1 inhibitor, Selonsertib. mdpi.comnih.govnih.gov Optimization of this series led to other potent compounds with IC₅₀ values of 2.92 ± 0.28 nM and 45.27 ± 4.82 nM, showcasing the scaffold's potential for developing powerful ASK1 inhibitors. mdpi.comnih.gov Further research into 4H-triazolo pyridine substituted derivatives also identified potent ASK1 inhibitors, with one compound showing an IC₅₀ of 1.8 nM in a cell-free assay and 15.1 nM in a cell-based assay. nih.gov Another effort to create CNS-penetrant ASK1 inhibitors resulted in a novel compound with a cellular IC₅₀ of 138 nM. researchgate.netacs.org

Table 1: Inhibition of ASK1 by this compound Derivatives

Compound Target IC₅₀ (nM) Assay Type
Compound 2 (Indoline ring) ASK1 1.55 ± 0.27 In vitro protein bioassay
Compound 6 (Indoline ring) ASK1 2.92 ± 0.28 In vitro protein bioassay
Compound 4 (Indoline ring) ASK1 45.27 ± 4.82 In vitro protein bioassay
Compound 35 (4H-triazolo pyridine) ASK1 1.8 Cell-free assay
Compound 35 (4H-triazolo pyridine) ASK1 15.1 Cell-based assay
Compound 21 (CNS-penetrant) ASK1 138 Cell-based assay

Negative Allosteric Modulators (NAMs) of mGlu5 Receptors

The metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5) plays a crucial role in the modulation of neural circuits associated with various central nervous system (CNS) disorders, including addiction, anxiety, and Parkinson's disease. nih.govacs.orgfrontiersin.org this compound derivatives have been successfully developed as potent and selective negative allosteric modulators (NAMs) of mGlu5. nih.govresearchgate.net

One of the key discoveries in this area is the compound VU0463841 , a substituted 1-phenyl-3-(pyridin-2-yl)urea. nih.govacs.org VU0463841 is a potent, selective, and brain-penetrant mGlu5 NAM with an IC₅₀ of 13 nM. medchemexpress.com It has demonstrated utility in attenuating drug-seeking behaviors in rat models of cocaine addiction, highlighting the therapeutic potential of this class of compounds for treating substance use disorders. nih.govresearchgate.netacs.org The development of mGlu5 NAMs is an advanced field, with several compounds having progressed to clinical trials for various CNS indications. nih.govacs.org

Anticancer Agents: Antiproliferative Action against Various Cancer Cell Lines (e.g., MCF-7, NCI-H1975)

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting antiproliferative activity against a range of cancer cell lines. mdpi.comsemanticscholar.org A novel series of pyridine-ureas was synthesized and evaluated for growth inhibitory activity against the MCF-7 breast cancer cell line. mdpi.com

In these studies, compound 8e emerged as a highly potent derivative, with an IC₅₀ of 0.22 µM after 48 hours of treatment, making it approximately 8.7 times more active than the reference drug Doxorubicin (IC₅₀ = 1.93 µM). mdpi.com After 72 hours, its potency increased, showing an IC₅₀ of 0.11 µM. mdpi.com Another compound, 8n , also showed excellent activity against MCF-7 cells with an IC₅₀ of 1.88 µM (48h). mdpi.com When tested under the US-NCI protocol against a panel of 58 cancer cell lines, compounds 8b and 8e proved to be the most effective, exhibiting broad anti-proliferative activity. mdpi.com

Furthermore, copper(II) complexes based on 2-pyridyl urea ligands have been investigated. Two nitro-group substituted complexes, Cu(U3)₂Cl₂ and Cu(U11)₂Cl₂ , showed enhanced activity against the drug-resistant NCI-H1975 non-small cell lung cancer cell line, with IC₅₀ values of 39.6 ± 4.5 μM and 33.4 ± 3.8 μM, respectively. mdpi.com Another study on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives found that compounds 9b and 9d showed potent antiproliferative activity against four cancer cell lines (A549, MCF7, HCT116, PC3) with IC₅₀ values under 5 µM, and specifically under 3 µM for MCF7 cells. semanticscholar.org

Table 2: Antiproliferative Activity of this compound Derivatives

Compound Cell Line IC₅₀ (µM)
Compound 8e MCF-7 (Breast) 0.22 (48h), 0.11 (72h)
Compound 8n MCF-7 (Breast) 1.88 (48h), 0.80 (72h)
Doxorubicin (Ref.) MCF-7 (Breast) 1.93 (48h)
Cu(U3)₂Cl₂ NCI-H1975 (Lung) 39.6 ± 4.5
Cu(U11)₂Cl₂ NCI-H1975 (Lung) 33.4 ± 3.8
Compound 9b MCF-7 (Breast) < 3
Compound 9d MCF-7 (Breast) < 3

Glucokinase Activators (GKAs) for Metabolic Disorders

Glucokinase (GK) is a key enzyme that regulates glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and controlling glucose metabolism in the liver. acs.orgacs.org Allosteric activation of GK is a promising therapeutic strategy for type 2 diabetes. acs.org The discovery of 2-pyridylureas represents a significant advancement in the identification of novel glucokinase activators (GKAs). acs.orgacs.org

Researchers have identified 4,5-substituted-2-pyridyl ureas as a class of GKAs. nih.gov Through optimization of this series, compound 33 was identified, which demonstrated activity in an oral glucose tolerance test (OGTT) in both normal and diabetic mice. acs.org Further efforts led to the discovery of a C5-alkyl-2-methylurea-substituted pyridine series. researchgate.net Within this series, compound 26 (AM-9514) was identified as having a favorable combination of in vitro potency, good enzyme kinetic properties, and robust efficacy in rodent models of diabetes. researchgate.net These findings underscore the potential of this compound derivatives as a new class of therapeutics for metabolic disorders. nih.govresearchgate.net

Broad Spectrum Biological Activities: Antimicrobial, Antiviral, Antifungal, Antitumor, Anticarcinogenic, Insulin (B600854) Mimetic Properties

The this compound scaffold has been incorporated into molecules exhibiting a wide range of biological effects beyond the specific targets mentioned above. asianpubs.org

Antimicrobial Activity: Various urea derivatives containing pyridine and other heterocyclic moieties have shown significant antibacterial and antifungal properties. jocpr.comtubitak.gov.trresearchgate.netresearchgate.netnih.gov For example, a series of 1-(2-chloropyridin-3-yl)-3-substituted urea derivatives were tested against bacteria such as B. faecalis, S. aureus, K. pneumonia, and E. coli, with several compounds showing good activity. asianpubs.org Other studies have reported that newly synthesized tetrahydrothieno[2,3-c]pyridin-2-yl)urea derivatives exhibited significant activity against bacteria like Bacillus subtilis and Escherichia coli, and the fungus Aspergillus niger. jocpr.com Similarly, pyridazine (B1198779) derivatives carrying urea moieties showed promising inhibitory activity against S. aureus (MIC 2–4 µg/mL) and broad antifungal activity against C. albicans and C. parapsilosis (MIC 8 µg/mL). tubitak.gov.tr

Antiviral Properties: While direct evidence for antiviral activity of simple this compound compounds is less specific in the provided context, the broader class of pyridine-containing compounds has been reviewed for such activities. nih.gov The privileged nature of the urea scaffold has been noted in compounds with anti-viral effects, such as those targeting HIV. nih.govnih.govresearchgate.net

Antifungal Activity: As noted, this compound derivatives have shown notable antifungal activity. jocpr.comtubitak.gov.trresearchgate.netnih.gov N-pyridin-2-yl substituted acetamides, which share structural similarities, were screened against Candida albicans and Aspergillus niger, with some compounds showing better activity than the reference drug fluconazole. researchgate.net

Antitumor and Anticarcinogenic Properties: As detailed in section 5.2.3, this compound derivatives are a well-established class of anticancer agents with potent antiproliferative effects against various cancer cell lines. nih.govmdpi.com

Insulin Mimetic Properties: The role of this compound derivatives as glucokinase activators (GKAs) demonstrates their function in glucose metabolism pathways. acs.orgacs.org By activating GK, these compounds promote glucose phosphorylation, a key step in glucose-stimulated insulin secretion and hepatic glucose uptake, thus exhibiting properties relevant to insulin function. nih.gov

VEGFR-2 Inhibitory Activity

This compound derivatives have been identified as a promising class of compounds for the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels, a process crucial for tumor growth and metastasis. wikipedia.org The urea moiety is a significant pharmacophoric feature in several approved anticancer drugs that target VEGFR-2, such as Sorafenib (B1663141) and Regorafenib. mdpi.com

A number of studies have demonstrated the potential of this compound derivatives as VEGFR-2 inhibitors. For instance, certain novel pyridine-ureas, specifically compounds 8b and 8e, have shown modest inhibitory activity against VEGFR-2 with IC50 values of 5.0 ± 1.91 µM and 3.93 ± 0.73 µM, respectively. mdpi.com In another study, a series of quinoline-thiazolidine-4-one urea derivatives were synthesized, with some compounds exhibiting potent VEGFR-2 inhibitory activity. nih.gov For example, compound 21 showed excellent VEGFR-2 inhibition with an IC50 value of 18.7 nM. nih.gov Furthermore, a series of molecular hybrids combining a pyridine moiety with a sulfonamide group were developed, and compound 27 demonstrated stronger VEGFR-2 inhibitory activity (IC50 = 3.62 µM) than the reference drug sorafenib (IC50 = 4.85 µM). nih.gov

The inhibitory potential of these derivatives is influenced by their structural features. For example, the presence of a 2-methoxypyridine (B126380) group in a series of derivatives led to greater VEGFR-2 inhibitory properties compared to their unsubstituted pyridine counterparts. nih.gov One compound from this series, compound 22, exhibited a very potent IC50 value of 1.33 nM against VEGFR-2. nih.gov

The following table summarizes the VEGFR-2 inhibitory activity of selected this compound derivatives:

Table 1: VEGFR-2 Inhibitory Activity of Selected this compound Derivatives
Compound IC50 (µM) Reference
8b 5.0 ± 1.91 mdpi.com
8e 3.93 ± 0.73 mdpi.com
21 0.0187 nih.gov
27 3.62 nih.gov
22 0.00133 nih.gov
Sorafenib (Reference) 0.09 ± 0.01 mdpi.com
Sorafenib (Reference) 4.85 nih.gov

Structure-Activity Relationship (SAR) and Lead Optimization Studies

The development of novel this compound analogues with enhanced efficacy and selectivity is a key focus in medicinal chemistry. mdpi.com Rational drug design, often employing molecular hybridization strategies, is a common approach to create new compounds with improved therapeutic potential. mdpi.com This involves combining the this compound scaffold with other pharmacologically active moieties to generate hybrid molecules with potentially synergistic or enhanced activities. mdpi.com

The synthesis of these analogues typically involves multi-step procedures. mdpi.comresearchgate.net A common method for creating the urea linkage is the reaction of an appropriately substituted 2-aminopyridine (B139424) with an isocyanate. mdpi.com An alternative, environmentally friendly protocol for the synthesis of pyridin-2-yl ureas utilizes phenyl carbonochloridate (B8618190) as an activator. researchgate.net Another innovative, base-promoted domino approach involves the reaction of 2-aminopyridinium salts with arylamines to produce pyridin-2-yl ureas. researchgate.net These synthetic strategies allow for the introduction of a wide range of substituents on both the pyridine ring and the terminal phenyl ring of the urea moiety, facilitating the exploration of the chemical space and the optimization of biological activity. mdpi.comresearchgate.net

The biological potency of this compound derivatives is significantly influenced by the nature and position of substituents on the pyridine and phenyl rings. nih.govarabjchem.org Structure-activity relationship (SAR) studies have revealed several key features that govern their anticancer activity.

For instance, in a series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, the nature of the aryl group at the 6-position of the pyridine ring and the substitution pattern on the 3-phenylurea moiety were found to be critical for cytotoxic activity. nih.gov Compound 5l , which possesses a 4-chlorophenyl group at the 6-position of the pyridine ring and an unsubstituted phenylurea, emerged as the most potent derivative against both A549 (non-small cell lung cancer) and HCT-116 (colon cancer) cell lines. nih.gov

The substitution on the phenyl ring of the urea is also crucial. The presence of electron-withdrawing groups, such as a trifluoromethyl group, can impact the activity. mdpi.com The urea functionality itself is a key pharmacophoric feature, capable of forming multiple hydrogen bonds with target proteins, which is essential for biological activity. nih.gov The conformation of the urea group, which can exist in trans,trans or cis,cis forms, is influenced by substitution on the nitrogen atoms and can affect binding to the target. nih.gov

In Vitro Biological Evaluation Methodologies and Mechanistic Insights

The inhibitory activity of this compound derivatives against specific protein targets, such as VEGFR-2, is quantified using in vitro protein bioassays. mdpi.comresearchgate.net These assays are crucial for determining the potency of the compounds and for understanding their mechanism of action at a molecular level. researchgate.netnih.gov

A common method to determine the inhibitory potential is by measuring the half-maximal inhibitory concentration (IC50) value. mdpi.com The IC50 represents the concentration of the compound required to inhibit the activity of the target protein by 50%. mdpi.com For example, in the evaluation of pyridine-ureas as VEGFR-2 inhibitors, compounds 8b and 8e were found to have IC50 values of 5.0 ± 1.91 µM and 3.93 ± 0.73 µM, respectively. mdpi.com In another study, a novel pyridin-2-yl urea inhibitor, compound 2 , demonstrated a potent IC50 of 1.55 ± 0.27 nM against Apoptosis signal-regulating kinase 1 (ASK1). researchgate.netnih.govnih.gov

These bioassays typically involve incubating the target enzyme with the test compound at various concentrations and measuring the remaining enzyme activity. The results are then used to generate a dose-response curve from which the IC50 value can be calculated. mdpi.com

Several methods are employed for these evaluations:

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. mdpi.comarabjchem.org Live cells reduce the yellow MTT to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of viable cells. mdpi.com This assay is widely used to determine the IC50 values of compounds against various cancer cell lines. mdpi.com

SRB Assay: The sulforhodamine B (SRB) assay is a protein-staining assay used to measure cell density by quantifying total cellular protein. mdpi.com It is often used in large-scale screening of potential anticancer agents, such as the U.S. National Cancer Institute (NCI) screening program. mdpi.com

Hemocytometer Counting: This direct method involves staining cells with a dye like trypan blue, which is excluded by live cells but taken up by dead cells. arabjchem.org The number of viable and non-viable cells is then counted using a hemocytometer under a microscope. arabjchem.org

These assays are typically performed on a panel of human cancer cell lines to assess the spectrum of activity of the compounds. mdpi.comnih.gov For example, a series of pyridine-ureas were evaluated against the MCF-7 breast cancer cell line, with compound 8e showing a potent IC50 of 0.22 µM after 48 hours of treatment. mdpi.com In another study, compound 5l from a series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas exhibited IC50 values of 3.22 µM and 2.71 µM against A549 and HCT-116 cell lines, respectively. nih.gov

The following table presents data from cell-based cytotoxicity assays for selected this compound derivatives:

Table 2: Cytotoxicity of Selected this compound Derivatives in Cancer Cell Lines
Compound Cell Line Assay IC50 (µM) Reference
8e MCF-7 MTT 0.22 (48h) mdpi.com
8n MCF-7 MTT 1.88 (48h) mdpi.com
5l A549 MTT 3.22 ± 0.2 nih.gov
5l HCT-116 MTT 2.71 ± 0.16 nih.gov
Doxorubicin (Reference) MCF-7 MTT 1.93 (48h) mdpi.com
Doxorubicin (Reference) A549 MTT 2.93 ± 0.28 nih.gov
Doxorubicin (Reference) HCT-116 MTT 3.10 ± 0.22 nih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug design process, helping to predict the pharmacokinetic profile of a compound. For this compound derivatives, computational methods, particularly in silico tools, are frequently employed for the early prediction of these properties.

One such study focused on the derivative N, N'-Pyridine-2,6-diylbis-[3-(pentafluorophenyl) urea] (PDPF), utilizing the SwissADME bioinformatics tool to forecast its ADME profile. chemmethod.comcivilica.comchemmethod.com The predictions indicated that PDPF is likely to have poor aqueous solubility and high lipophilicity, with a predicted LogP value of 5.5. chemmethod.com These characteristics are influenced by its large molecular weight (527.28 g/mol ) and rigid, highly branched structure dominated by fluorinated aromatic systems. chemmethod.com The extensive fluorination, while potentially enhancing metabolic stability and binding affinities, also contributes to the high lipophilicity. chemmethod.com

The use of advanced bioinformatics tools allows for the calculation of various topological descriptors which can be correlated with ADME properties. chemmethod.comcivilica.com For instance, indices such as the Wiener, Randic, and Zagreb indices have shown effectiveness in predicting lipophilicity and bioactivity for derivatives like PDPF. chemmethod.comchemmethod.com This integration of chemical graph theory with ADME prediction provides a robust framework for understanding a molecule's potential behavior in a biological system before undertaking costly and time-consuming experimental assessments. chemmethod.comcivilica.com

Below is a table summarizing the predicted ADME properties for the representative compound N, N'-Pyridine-2,6-diylbis-[3-(pentafluorophenyl) urea].

PropertyPredicted Value/CharacteristicInfluencing FactorsComputational Tool
Aqueous Solubility PoorLarge molecular weight, rigid structureSwissADME
Lipophilicity (LogP) 5.5 (High)Extensive fluorination, large molecular weightSwissADME
Bioavailability LowLarge molecular weight, rigid structureSwissADME
Drug-likeness EvaluatedMolecular topology, electronic distributionSwissADME

Table 1: Predicted ADME Properties of N, N'-Pyridine-2,6-diylbis-[3-(pentafluorophenyl) urea]. Data sourced from studies utilizing the SwissADME tool. chemmethod.com

Investigations into the Mechanism of Cell Death (e.g., Cell Cycle Analysis, Apoptosis Induction)

Investigations into how this compound derivatives induce cell death are crucial for understanding their potential as therapeutic agents, particularly in oncology. Studies have focused on their effects on the cell cycle and their ability to trigger apoptosis, or programmed cell death.

The antiproliferative mechanism has been explored for various derivatives. For certain 2-pyridyl urea-based Cu(II) complexes, studies confirmed that their growth inhibitory effects were linked to the induction of apoptosis and alterations in the cell cycle. researchgate.net

A detailed mechanistic analysis was conducted on SHR8443, a novel imidazole[4,5-c]quinoline derivative bearing a this compound moiety. nih.gov Treatment of cancer cell lines with SHR8443 led to a concentration-dependent cell-cycle arrest at the G1 phase. nih.gov This effect was observed across multiple cell lines, including MCF7, MDA-MB-468, COLO205, and A549, irrespective of their genetic backgrounds. nih.gov Furthermore, SHR8443 was shown to induce apoptosis, as evidenced by flow cytometry analysis after Annexin V-FITC/PI staining and by the detection of cleaved poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov The induction of apoptosis appeared to be cell-type dependent, being clearly observed in MCF7 and MDA-MB-468 cells, but not in A549 cells at the tested concentrations. nih.gov

Similarly, a series of novel dimorpholinoquinazoline-based compounds featuring a this compound structure were evaluated for their cytotoxic mechanisms. mdpi.com Cell cycle analysis performed on SkBr-3 cells treated with compounds 7c and 7j revealed a decrease in the number of cells in the G2/M phase and a corresponding increase in the sub-G1 population, which is indicative of apoptotic cells. mdpi.com The induction of apoptosis was confirmed by staining the cells with Annexin V and propidium (B1200493) iodide. mdpi.com

These findings demonstrate that this compound derivatives can exert their antiproliferative effects by disrupting the normal cell cycle progression and activating the apoptotic cascade, key mechanisms for cancer therapeutics. nih.govmdpi.com

Compound/Derivative ClassCell Line(s)Effect on Cell CycleApoptosis InductionMethod of Detection
SHR8443 MCF7, MDA-MB-468, COLO205, A549G1 phase arrestYes (cell-type dependent)Flow Cytometry, PARP Cleavage
Dimorpholinoquinazoline-pyridinyl-ureas (7c, 7j) SkBr-3Decrease in G2/M phase, increase in sub-G1YesAnnexin V/Propidium Iodide Staining
2-Pyridyl urea-based Cu(II) complexes Not specifiedCell cycle alterationYesApoptosis induction test, Cell cycle analysis

Table 2: Summary of Investigations into the Mechanism of Cell Death for this compound Derivatives. researchgate.netnih.govmdpi.com

Supramolecular Chemistry and Crystal Engineering with Pyridin 2 Yl Urea Systems

Role of Pyridin-2-yl-urea in Hydrogen Bonding Networks

Hydrogen bonding is the cornerstone of the supramolecular chemistry of this compound. The molecule features N-H groups that act as hydrogen bond donors and both a carbonyl oxygen and a pyridyl nitrogen that can act as hydrogen bond acceptors. The interplay between these sites dictates the molecule's conformation and its propensity for self-assembly.

This internal stabilization is a critical factor in its subsequent interactions. For the this compound to participate in more complex intermolecular bonding schemes, this intramolecular hydrogen bond must often be broken. acs.org The stability of this internal bond can be influenced by substituents on the pyridine (B92270) ring or the other urea (B33335) nitrogen. For instance, studies on various pyrid-2-yl ureas have shown an equilibrium between different conformational isomers, such as the (E,Z) and (Z,Z) forms. nih.gov The introduction of a positively charged group, like a 1-methylpyridinium-2-yl substituent, can significantly favor the (E,Z) form, which is predisposed to forming the intramolecular hydrogen bond. nih.gov

The presence of this intramolecular interaction can also sterically and electronically "mask" the hydrogen bond donors and acceptors. This effectively prevents the formation of other common hydrogen bonding patterns, such as the one-dimensional N-H···O urea "tape" synthon, because the urea N-H donors are already engaged and the pyridyl nitrogen is sterically hindered. rsc.orgacs.org This conformational control is crucial, as it dictates which binding sites are available for intermolecular interactions or coordination with metal ions. researchgate.net

When the intramolecular hydrogen bond is disrupted, or when the molecular design favors intermolecular over intramolecular interactions, this compound systems become potent agents for self-assembly. The urea group is well-known for its ability to form strong, directional hydrogen bonds, leading to predictable supramolecular structures.

In systems like m-pyridine urea (mPU) oligomers, a synergistic effect between intramolecular and intermolecular hydrogen bonds drives strong folding and self-assembly behavior. ccmu.edu.cnnih.gov Intermolecular hydrogen bonds can form between the terminal carbonyl group of one oligomer and the N-H group of a urea in another, leading to the formation of complex architectures like helical nanotubes. ccmu.edu.cnnih.gov

In the solid state, aryl-pyridyl ureas can form extended hydrogen-bonding networks, which, in conjunction with π–π stacking interactions between the aromatic rings, direct the assembly into well-defined crystalline structures. rsc.org Depending on the substitution pattern and the presence of competing hydrogen bond acceptors (like solvent molecules or anions), the urea N-H donors will preferentially bond to the most favorable acceptor site. In diaryl ureas containing electron-withdrawing groups like pyridine, the N-H donors often favor bonding to the pyridyl nitrogen of a neighboring molecule over the urea carbonyl oxygen. acs.org This N-H···N(pyridyl) interaction is a key driver in the self-assembly of these molecules.

The breaking of the intramolecular hydrogen bond is often a prerequisite for the molecule to act as a receptor for other species, such as anions or carboxylates, or to assemble into larger structures. acs.org This switch between an "off" state (intramolecularly bonded) and an "on" state (intermolecularly bonded) is a key feature that can be exploited in designing responsive molecular systems.

Formation of Supramolecular Assemblies and Architectures

The predictable bonding patterns of this compound ligands are harnessed to build a variety of large-scale supramolecular structures. By combining the hydrogen-bonding capabilities of the urea group with the coordination potential of the pyridine ring, chemists can construct sophisticated and functional architectures.

This compound derivatives, particularly flexible bis(pyridylurea) ligands, are excellent building blocks for coordination polymers. These ligands can bridge metal centers, creating extended one-, two-, or three-dimensional frameworks. The structure of the resulting polymer is highly dependent on the coordination geometry of the metal ion, the nature of the counter-anions, and the conformational flexibility of the ligand itself. rsc.org

For example, the assembly of N,N′-ethane-1,2-diylbis(3-pyridin-4-ylurea) with different copper(II) and cobalt(II) salts has produced a variety of 1D coordination polymers. rsc.org These include infinite ribbon-like polymers and a more complex 1D ladder structure. rsc.org The flexibility of the ethylene (B1197577) spacer in the ligand allows it to adopt different conformations (e.g., V-shaped vs. linear), leading to this structural diversity. rsc.orgrsc.org

By changing the metal ion and counter-anions, the dimensionality of the resulting framework can be controlled. Assemblies with Zn(II) and Cd(II) have led to structures ranging from 1D zigzag chains to 2D corrugated sheets with a (4,4) net topology, and even a unique interwoven 3D structure. rsc.org In some cases, highly complex interpenetrated networks, such as a diamondoid network with an unusual 12-fold interpenetration mode, have been observed. rsc.org These extended frameworks are held together not only by metal-ligand coordination bonds but also by extensive N-H···O hydrogen bonding between the urea groups and anions or solvent molecules within the crystal lattice. iucr.org

LigandMetal Ion / SaltResulting StructureReference
N,N′-ethane-1,2-diylbis(3-pyridin-4-ylurea)Cu(AcO)₂, CuCl₂, CoSO₄1D ribbon-like and ladder polymers rsc.org
N,N′-ethane-1,2-diylbis(3-pyridin-4-ylurea)Zn(AcO)₂, CdCl₂, CdSO₄, CuSO₄1D zigzag chains, 2D corrugated sheets, 3D interwoven networks rsc.org
1,3-di(pyridin-4-yl)ureaZn(NO₃)₂ / 5-tert-butylisophthalateDouble-strand coordination polymer iucr.org
N,N′-bis-(3-pyridyl)alkylene-bis-ureaCuSO₄·5H₂OVarious 1D and other coordination polymers researchgate.net

Beyond infinite polymers, this compound ligands are instrumental in the self-assembly of discrete, well-defined metallo-supramolecular architectures. By using metal ions with specific coordination geometries (e.g., square planar Pt(II) or Pd(II)), it is possible to direct the assembly of bis(pyridyl-urea) ligands into finite shapes like macrocycles and cages. fu-berlin.de

Research has demonstrated the formation of M₂L₂ (macrocycle) and M₃L₃ (trigonal macrocycle) complexes from bispyridyl-urea ligands. fu-berlin.de Further complexity can be achieved to form even larger, cage-like structures such as M₂L₄ and M₃L₆ assemblies. fu-berlin.de These self-assembly processes are often highly efficient, leading spontaneously to the thermodynamically most stable product.

While not exclusively using urea linkers, related systems highlight the potential of pyridyl-based ligands in forming complex architectures. For example, bis-tridentate ligands featuring pyridyl groups have been shown to self-assemble with metal ions like Fe(II) or Zn(II) into sophisticated [2 × 2] grid-like metal complexes. rsc.org These studies underscore the power of combining directional coordination bonding with the structural information encoded within the ligands to create intricate, functional molecular devices.

The same hydrogen bonding and π-π stacking interactions that drive crystallization can, under different conditions (typically in specific solvents), lead to the formation of supramolecular gels. These are soft materials where the solvent is immobilized within a three-dimensional, non-covalently linked fibrous network of the gelator molecules.

Several aryl-pyridyl ureas have been shown to be effective gelators, forming self-assembled fibrillar networks through a combination of extended hydrogen bonding and π-π interactions. rsc.orgresearchgate.net A crucial aspect of these materials is that their functional properties are directly linked to their supramolecular structure.

Crystal Engineering Principles Applied to this compound Systems

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties by controlling the arrangement of molecules in the crystal lattice. For this compound and its derivatives, crystal engineering principles are primarily centered on the predictable and controllable nature of non-covalent interactions, with hydrogen bonding being the most influential force. The molecule's inherent structure, featuring both a urea group and a pyridine ring, provides a rich interplay of hydrogen bond donors and acceptors that direct its supramolecular assembly.

The urea moiety (–NH–CO–NH–) is a powerful functional group in crystal engineering, capable of forming robust one-dimensional hydrogen-bonded tapes or ribbons known as the α-network, which involves bifurcated N−H···O hydrogen bonds. acs.org However, the presence of the pyridyl group introduces a competing and highly effective hydrogen bond acceptor: the pyridine nitrogen atom. This competition between the urea oxygen and the pyridine nitrogen as the primary hydrogen bond acceptor site is a defining characteristic of the crystal engineering of this compound systems. acs.orgacs.org

Research has shown that in many simple pyridyl ureas, the expected urea-to-urea N−H···O tape synthon is notably absent. acs.orgacs.org Instead, the crystal packing is dominated by N−H···N(pyridyl) hydrogen bonds. The preference for the pyridine nitrogen as the acceptor is often attributed to the steric congestion of the urea carbonyl group, which is weakened as a hydrogen bond acceptor by intramolecular C−H···O interactions. acs.orgacs.org These interactions effectively reduce the electron density at the urea oxygen, making other electronegative atoms, like the pyridine nitrogen, more favorable hydrogen-bond acceptors for the strong N-H donors. acs.org

The conformation of the molecule also plays a critical role. A planar conformation, which can be stabilized by intramolecular hydrogen bonds, is often observed and persists in solution. acs.orgmdpi.com This conformational preference influences which intermolecular synthons are formed. The interplay of these factors allows for the rational design of specific supramolecular architectures. By modifying substituents on the pyridine ring or the urea nitrogen, the electronic properties and steric environment can be tuned, thereby directing the self-assembly process towards a desired hydrogen-bonding pattern. dntb.gov.ua

Co-crystallization represents another powerful crystal engineering strategy. By introducing a second molecule (a coformer), typically one containing complementary functional groups like carboxylic acids, new and often more robust supramolecular synthons can be formed. researchgate.netresearchgate.net In the case of this compound systems, co-crystallization with dicarboxylic acids often leads to the formation of highly predictable acid-pyridine or acid-amide heterosynthons, which can effectively guide the assembly into complex networks. researchgate.net

The table below summarizes key research findings on the hydrogen bonding patterns observed in various this compound systems, illustrating the application of these crystal engineering principles.

Compound SystemDominant Supramolecular Synthon(s)Key Findings
N,N'-bis(3-pyridyl)urea N−H···N(pyridyl), C−H···O(urea)The common N−H···O urea tape is absent due to the urea oxygen's reduced acceptor strength from intramolecular C−H···O interactions. acs.org
Simple Pyridyl Ureas Urea···N(pyridyl) hydrogen bondingStructures are dominated by interactions with the pyridine nitrogen rather than the urea carbonyl. acs.org
N,N'-bis(4-pyridyl)urea with Dicarboxylic Acids Acid-Pyridine, Amide-AcidForms hydrogels through robust hydrogen-bonded networks guided by the new synthons. researchgate.net
N-(pyridin-2-yl),N′-substituted Ureas Intramolecular N-H···N(pyridyl)A crucial step for complex formation with other molecules is the breaking of the internal hydrogen bond. acs.org
1,3-di(pyridin-4-yl)urea in Coordination Polymers N—H···O(carboxylate)The urea N-H groups form hydrogen bonds with unligated oxygen atoms of carboxylate ligands, linking polymer strands. iucr.org

The following table details crystallographic data for representative this compound derivatives, providing insight into their solid-state structures.

Compound NameCrystal SystemSpace GroupKey Hydrogen BondsReference
1,3-di(pyridin-4-yl)urea TriclinicP-1N-H···O, C-H···N, C-H···O rsc.org
N,N'-bis(3-pyridyl)urea Dihydrate MonoclinicP2₁/cN−H···N(pyridyl), N−H···O(water) acs.org
1-(2,4-difluorophenyl)-3-(pyridin-2-yl)urea Not specifiedNot specifiedForms crystalline samples. rsc.org rsc.org
1-(2-nitrophenyl)-3-(pyridin-2-yl)urea Not specifiedNot specifiedForms yellow crystalline needles. rsc.org rsc.org

Q & A

Q. What are the standard synthetic routes for Pyridin-2-yl-urea, and how can reaction conditions be optimized?

this compound is typically synthesized via urea bond formation between pyridin-2-amine and an isocyanate derivative. Key steps include:

  • Reagent Selection : Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate urea bond formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
  • Optimization : Design a factorial experiment varying temperature (25–80°C), solvent (THF, DMF, or acetonitrile), and catalyst loading (0.1–5 mol%) to maximize yield .

Q. How is the crystal structure of this compound determined, and what software is recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at 110 K to minimize thermal motion .
  • Refinement : SHELXL (via the SHELX suite) for structure solution and refinement. Key metrics: R-factor < 0.05, data-to-parameter ratio > 10 .
  • Validation : Check for hydrogen bonding (N–H···N/O interactions) and π-π stacking in the pyridine ring using Mercury or Olex2 .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : Confirm urea NH protons (δ 6.5–8.0 ppm in DMSO-d6) and pyridine ring protons (δ 7.5–8.5 ppm) .
  • FTIR : Look for urea C=O stretch (~1640 cm⁻¹) and N–H bends (~1550 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ ions.

Advanced Research Questions

Q. How can computational methods predict this compound’s reactivity in catalytic systems?

  • DFT Calculations : Use Gaussian or ORCA to model transition states for urea bond cleavage or nucleophilic attacks. Basis sets: B3LYP/6-31G(d) for geometry optimization .
  • Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMF) on conformational stability using GROMACS .
  • Docking Studies : Predict binding affinities with biological targets (e.g., kinases) via AutoDock Vina .

Q. What strategies resolve contradictions between experimental and theoretical data for this compound’s properties?

  • Iterative Refinement : Re-examine computational parameters (e.g., solvent model, basis set) and experimental conditions (e.g., purity, crystallinity) .
  • Sensitivity Analysis : Identify variables (e.g., temperature, pH) causing discrepancies using ANOVA .
  • Cross-Validation : Compare results with alternative techniques (e.g., SCXRD vs. PXRD for structural validation) .

Q. How can this compound’s stability under varying pH and temperature be systematically studied?

  • Accelerated Stability Testing :
    • pH Range : 2–12 (HCl/NaOH buffers, 25°C).
    • Thermal Stress : 40–80°C for 1–30 days.
    • Analytical Monitoring : HPLC (C18 column, UV detection at 254 nm) to track degradation products .
  • Kinetic Modeling : Apply Arrhenius equation to predict shelf life .

Methodological Guidelines

Q. How to design a robust literature review for this compound-related research?

  • Database Use : Search SciFinder or Reaxys for patents/peer-reviewed articles. Filter by "synthesis," "applications," and "toxicity" .
  • Critical Evaluation : Prioritize studies with mechanistic insights (e.g., reaction pathways) over purely descriptive reports .
  • Gaps Identification : Note underexplored areas (e.g., environmental impact, enantioselective synthesis) .

Q. What ethical practices apply when publishing this compound research?

  • Data Integrity : Disclose all raw data (e.g., crystallographic CIF files) in supplementary materials .
  • Authorship Criteria : Follow ICMJE guidelines; include only contributors who validated hypotheses or analyzed data .
  • Conflict of Interest : Declare funding sources (e.g., industry grants) that might bias interpretations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.